Direct Binding Affinity to Gankyrin: cjoc42 Kd vs. Fragments
cjoc42 binds directly to recombinant gankyrin with a dissociation constant (Kd) of 580 ± 70 nM, as measured by surface plasmon resonance (SPR) [1]. This binding affinity is over 340-fold stronger than that of the constituent tosylate fragment (Kd >200 μM), confirming that the intact cjoc42 scaffold is required for significant target engagement [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 580 ± 70 nM |
| Comparator Or Baseline | cjoc42 tosylate fragment: >200 μM |
| Quantified Difference | >340-fold stronger binding for cjoc42 |
| Conditions | SPR; recombinant gankyrin protein |
Why This Matters
This data validates cjoc42 as a specific gankyrin binder, distinguishing it from inactive fragments and supporting its use as a chemical probe for PPI studies.
- [1] Chattopadhyay A, et al. Discovery of a small-molecule binder of the oncoprotein gankyrin that modulates gankyrin activity in the cell. Sci Rep. 2016;6:23732. Figure 2. View Source
- [2] Chattopadhyay A, et al. Discovery of a small-molecule binder of the oncoprotein gankyrin that modulates gankyrin activity in the cell. Sci Rep. 2016;6:23732. Supplementary Fig. S4. View Source
